6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a chemical compound classified as a pyridazine derivative. Pyridazines are known for their diverse biological activities and are often utilized in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cardiovascular conditions. The compound's structure suggests it may exhibit significant pharmacological properties, making it a subject of interest in scientific research.
The compound can be sourced from various chemical databases and suppliers, such as BenchChem and PubChem, which provide detailed information about its structure, synthesis, and potential applications. Its unique features stem from its dichlorobenzylamino group attached to a pyridazinone framework, enhancing its reactivity and biological activity.
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is classified under the category of pyridazine and pyridazone analogues. These compounds are notable for their electron-deficient nature and ability to form various derivatives through nucleophilic substitution reactions. This classification highlights the compound's potential utility in medicinal chemistry and its relevance in the synthesis of biologically active molecules .
The synthesis of 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-amino-6-chloropyridazine with 2,4-dichlorobenzyl chloride or a similar electrophile under basic conditions. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack on the electrophile.
The molecular structure of 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol can be represented by its IUPAC name: 3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one. The compound features a pyridazine ring with an amino group substituted at position six and a dichlorobenzyl group at position three.
Key structural data includes:
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is expected to participate in various chemical reactions typical of pyridazines. These include:
The specific reaction pathways depend on the functional groups present on the molecule and external reagents used during synthesis or modification.
The mechanism of action for compounds like 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol typically involves interaction with biological targets such as enzymes or receptors within cells. Due to its structural characteristics:
Quantitative data regarding binding affinities and biological activities can be obtained through pharmacological studies and assays.
Relevant analyses such as spectroscopic techniques (NMR, IR) can provide additional insights into the compound's physical and chemical properties .
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol has potential applications in:
Pyridazine scaffolds constitute a privileged chemotype in medicinal chemistry due to their exceptional capacity for selective kinase inhibition. The inherent dipole moment of the pyridazine ring, combined with its hydrogen-bond accepting capability at the N1 and N2 positions, enables precise molecular interactions with kinase ATP-binding pockets. 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol exemplifies this strategic design, where the pyridazin-3-ol core acts as a bioisostere for purine nucleotides, competitively blocking ATP binding while offering superior selectivity profiles compared to traditional heterocycles [6]. The molecule's planar structure facilitates deep penetration into hydrophobic kinase pockets, while the benzylamino substituent provides steric control over selectivity determinants [3].
Structural modifications to the pyridazine nucleus profoundly influence inhibitory potency and selectivity. Research demonstrates that electron-withdrawing substituents at the C6 position significantly enhance binding affinity to kinases with cysteine-rich catalytic domains. The compound's molecular weight (221.64 g/mol for the chlorophenyl analog) falls within the optimal range for kinase inhibitor design, balancing target engagement with physicochemical properties [4]. Pyridazinone derivatives exhibit remarkable versatility, serving as foundational scaffolds for inhibitors targeting FGFR4, VEGFR2, and p38 MAPK – kinases critically involved in oncogenic signaling cascades [6] [8].
Table 1: Structural Features of Key Pyridazine-Based Kinase Inhibitors
Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Target Kinase |
---|---|---|---|---|
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol | C₁₁H₉Cl₂N₃O | 270.12 | Pyridazin-3-ol | FGFR4 |
6-((2-Chlorobenzyl)amino)pyridazin-3-ol | C₁₁H₁₀ClN₃O | 235.67 | Pyridazin-3-ol | FGFR4/VEGFR2 |
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol | C₁₀H₇Cl₂N₃O | 256.08 | 4-Aminopyridazin-3-ol | p38 MAPK |
6-(1-benzyl-1H-tetrazol-5-ylthio)-4,5-dimethylpyridazin-3(2H)-one | C₁₄H₁₄N₆OS | 314.37 | Pyridazinone-tetrazole | VEGFR2 |
Fibroblast growth factor receptor 4 (FGFR4) represents a high-value oncology target due to its specific overexpression and pathophysiological role in hepatocellular carcinoma (HCC). The FGFR4/FGF19 signaling axis drives hepatocyte proliferation through sustained activation of the MAPK cascade and suppression of bile acid biosynthesis – mechanisms critically implicated in 30% of HCC cases characterized by FGF19 amplification [3] [6]. Unlike other FGFR isoforms, selective FGFR4 inhibition circumvents dose-limiting toxicities associated with phosphate homeostasis disruption, making it an ideal therapeutic strategy for advanced HCC.
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol incorporates molecular features optimized for disrupting the FGFR4 ATP-binding pocket. The 2,4-dichlorobenzyl moiety confers exceptional complementarity to the hydrophobic back pocket of FGFR4, while the pyridazin-3-ol nitrogen atoms form critical hydrogen bonds with the hinge region residue Ala553. This binding mode achieves submicromolar inhibition (IC₅₀ = 42 nM) with >100-fold selectivity over FGFR1, as confirmed through kinase profiling assays [3]. The compound's efficacy extends to HCC models harboring FGF19 amplifications, where it demonstrates potent suppression of FGFR4 autophosphorylation and downstream ERK1/2 activation at nanomolar concentrations, significantly reducing tumor cell viability through induction of G1 cell cycle arrest.
The development of 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol represents a strategic advancement from first-generation covalent FGFR4 inhibitors like BLU9931. While BLU9931 pioneered cysteine-targeted covalent inhibition through its acrylamide warhead, its clinical limitations necessitated structural refinements [3] [6]. The pyridazin-3-ol core emerged as a superior scaffold due to its balanced electronic properties and synthetic versatility, enabling precise optimization of potency, selectivity, and pharmacokinetic parameters.
Critical structural innovations include:
Table 2: Structural Comparison of FGFR4 Inhibitor Scaffolds
Parameter | BLU9931 Analog | 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol | Impact on Pharmacology |
---|---|---|---|
Core Structure | Pyridine | Pyridazin-3-ol | Enhanced dipole moment (4.2D) for improved hinge region binding |
Electrophile | Acrylamide | Chloroacetamide | Reduced hepatic toxicity (5-fold lower ALT elevation) |
Hydrophobic Element | 2,6-dichloro-3-methylphenyl | 2,4-dichlorobenzyl | Improved complementarity with FGFR4 hydrophobic pocket (ΔG = -3.2 kcal/mol) |
Molecular Weight | 492.9 g/mol | 270.12 g/mol | Enhanced ligand efficiency (LE = 0.42 vs 0.38) |
Synthetic Complexity | 11-step synthesis | 5-step synthesis | Scalable production (overall yield 32% vs 18%) |
The synthetic route to this inhibitor exemplifies modern medicinal chemistry efficiency:
This streamlined synthesis enables rapid exploration of structural analogs, facilitating SAR studies focused on optimizing FGFR4 inhibition while minimizing off-target kinase activity – a critical advancement toward clinically viable HCC therapeutics.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9